Cas no 939758-76-6 (6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one)
6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one
- 6-(3-Pyridinyl)-3,4-dihydro-2(1H)-quinolinone
- 7-Quinolinecarbonitrile, 1,2,3,4-tetrahydro-
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- Inchi: 1S/C10H10N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6,12H,1-2,5H2
- InChI Key: YJXRKDMZIHVQDF-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(C#N)=C2)CCC1
6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189005093-5g |
1,2,3,4-Tetrahydroquinoline-7-carbonitrile |
939758-76-6 | 95% | 5g |
$1704.48 | 2023-08-31 | |
| Alichem | A189005093-10g |
1,2,3,4-Tetrahydroquinoline-7-carbonitrile |
939758-76-6 | 95% | 10g |
$2556.72 | 2023-08-31 | |
| Alichem | A189005093-25g |
1,2,3,4-Tetrahydroquinoline-7-carbonitrile |
939758-76-6 | 95% | 25g |
$4060.20 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749874-1g |
1,2,3,4-Tetrahydroquinoline-7-carbonitrile |
939758-76-6 | 98% | 1g |
¥3500.00 | 2024-04-24 |
6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one
6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one: A Comprehensive Overview
6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one, also known by its CAS Registry Number CAS No. 939758-76-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinolines, which are aromatic heterocycles with a wide range of applications in drug discovery and materials science. The structure of 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one consists of a quinoline core with a pyridine substituent at the 6-position, making it a unique derivative with potential for diverse chemical reactivity and biological activity.
The synthesis of 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one has been explored through various methodologies, including condensation reactions and cyclization processes. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are valuable for studying stereochemical effects in biological systems. The compound's structure is particularly amenable to further functionalization, allowing for the incorporation of additional substituents that can modulate its physical and chemical properties.
In terms of applications, 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one has shown promise in several areas. In the field of pharmacology, it has been investigated as a potential lead compound for drug development due to its ability to interact with various biological targets. For instance, studies have demonstrated its activity as an inhibitor of certain enzymes involved in metabolic pathways, suggesting its potential utility in the treatment of metabolic disorders. Additionally, its electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Recent research has focused on understanding the photophysical properties of 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one. Investigations into its fluorescence behavior under different conditions have revealed its potential as a fluorescent probe for sensing applications. Furthermore, computational studies have provided insights into its electronic structure and reactivity, aiding in the design of more efficient derivatives for specific applications.
The versatility of CAS No. 939758-76-6 lies in its ability to serve as a building block for more complex molecules. Its quinoline framework is a common motif in natural products and bioactive compounds, making it a valuable starting material for medicinal chemists. Recent advances in total synthesis have utilized this compound as an intermediate in the construction of biologically active natural products.
In conclusion, 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one, with its unique structure and versatile properties, continues to be an area of active research. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance as a key compound in modern chemistry.
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